molecular formula C10H8ClNS B13619604 3-Chloro-5-(thiophen-2-yl)aniline

3-Chloro-5-(thiophen-2-yl)aniline

Cat. No.: B13619604
M. Wt: 209.70 g/mol
InChI Key: RFBISQCSTWBTMZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring with a thiophene moiety attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts and ligands such as bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(thiophen-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(thiophen-2-yl)aniline
  • 2-Chloro-5-(thiophen-2-yl)aniline
  • 3-Bromo-5-(thiophen-2-yl)aniline

Uniqueness

3-Chloro-5-(thiophen-2-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both chloro and thiophene groups provides a distinct electronic environment that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

3-chloro-5-thiophen-2-ylaniline

InChI

InChI=1S/C10H8ClNS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6H,12H2

InChI Key

RFBISQCSTWBTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)Cl)N

Origin of Product

United States

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